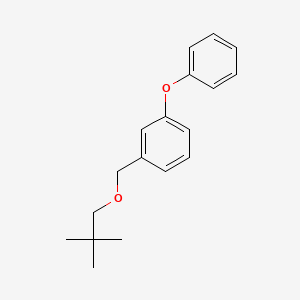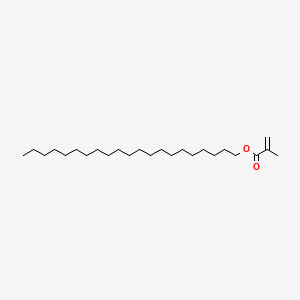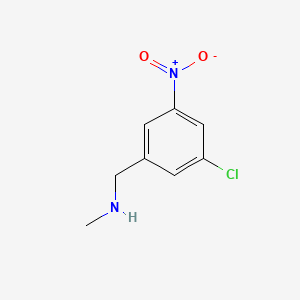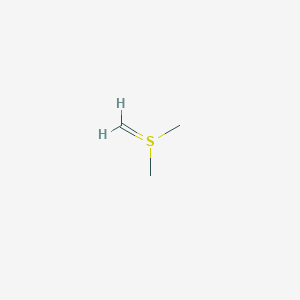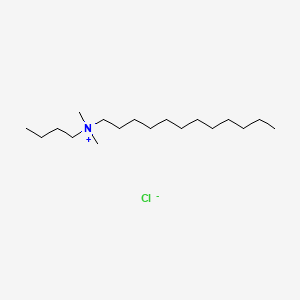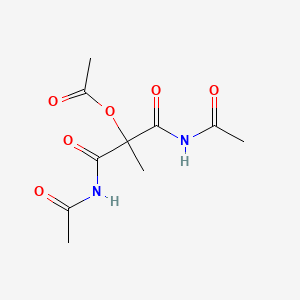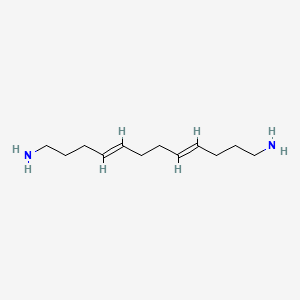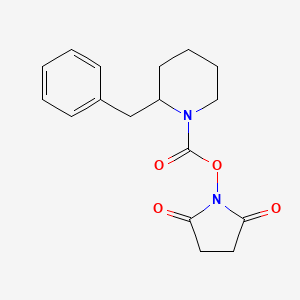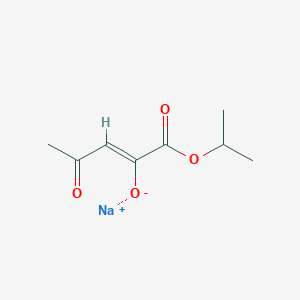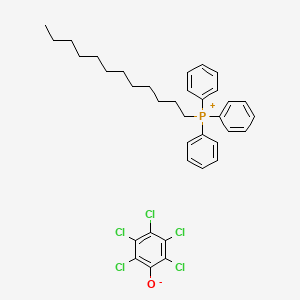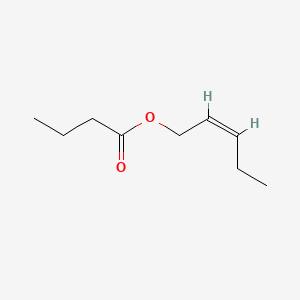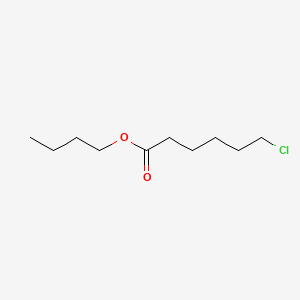
Butyl 6-chlorohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 6-chlorohexanoate: is an organic compound with the molecular formula C10H19ClO2 . It is a butyl ester derivative of 6-chlorohexanoic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butyl 6-chlorohexanoate can be synthesized through the esterification of 6-chlorohexanoic acid with butanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Butyl 6-chlorohexanoate undergoes various chemical reactions, including:
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base to neutralize the by-products.
Major Products Formed:
Hydrolysis: 6-chlorohexanoic acid and butanol.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Butyl 6-chlorohexanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed ester hydrolysis reactions. It serves as a model substrate for esterases and lipases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in certain applications .
Mécanisme D'action
The mechanism of action of butyl 6-chlorohexanoate primarily involves its hydrolysis to 6-chlorohexanoic acid and butanol. This reaction is catalyzed by esterases and lipases in biological systems. The hydrolysis process involves the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of the acid and alcohol .
Comparaison Avec Des Composés Similaires
Butyl hexanoate: Similar ester structure but lacks the chlorine atom.
Hexyl 6-chlorohexanoate: Similar structure but with a hexyl group instead of a butyl group.
Uniqueness: Butyl 6-chlorohexanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its non-chlorinated counterparts. This makes it a valuable compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
71130-19-3 |
|---|---|
Formule moléculaire |
C10H19ClO2 |
Poids moléculaire |
206.71 g/mol |
Nom IUPAC |
butyl 6-chlorohexanoate |
InChI |
InChI=1S/C10H19ClO2/c1-2-3-9-13-10(12)7-5-4-6-8-11/h2-9H2,1H3 |
Clé InChI |
ZWBAKKBXJFZDLB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
